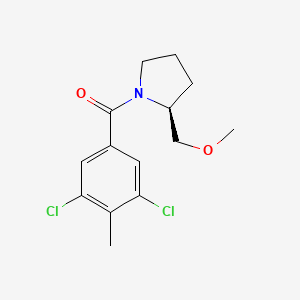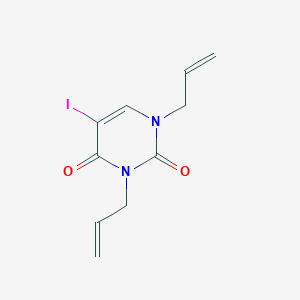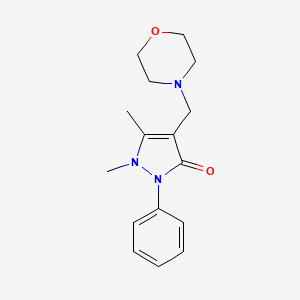![molecular formula C17H21ClN2O B5619568 8-chloro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5619568.png)
8-chloro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Quinolinol derivatives, such as "8-chloro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol," are of significant interest in the field of chemistry due to their diverse applications and potential biological activities. These compounds are known for their complex molecular structures and the possibility of undergoing various chemical reactions and forming metal chelates.
Synthesis Analysis
The synthesis of quinolinol derivatives typically involves condensation reactions, nucleophilic substitutions, or cycloaddition reactions. For instance, Patel and Vohra (2006) reported the condensation of 5-chloromethyl-8-quinolinol with 4-methyl piperazine, a process that could be analogous to the synthesis of the specified compound (Patel & Vohra, 2006).
Molecular Structure Analysis
Technetium(V) complexes of 8-quinolinolates, including derivatives with methyl substitutions, have been synthesized and characterized, highlighting the importance of molecular structure analysis in understanding the chemical behavior and reactivity of these compounds (Wilcox, Heeg, & Deutsch, 1984).
Chemical Reactions and Properties
Quinolinol derivatives undergo various chemical reactions, including nucleophilic substitution and formation of metal chelates. These reactions are crucial for modifying the chemical structure and enhancing the biological activity of these compounds. The study by Ismail, Abass, and Hassan (2000) on nucleophilic reactions of 4-chloro-8-methylquinolin-2(1H)-one provides insights into the types of chemical reactions that quinolinol derivatives can undergo (Ismail, Abass, & Hassan, 2000).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as melting points and solubility, are influenced by their molecular structure. For example, the methylation of the 8-quinolinol ligand affects the photoluminescence, electroluminescence, and thermal properties of metal tris(8-quinolinolato) chelates, as discussed by Sapochak et al. (2001) (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of quinolinol derivatives are closely related to their molecular structure and the presence of substituents. The study by Wang et al. (2002) on the molecular geometries, vibrational analysis, bonding, and molecular orbitals of [RuCl(qn)2NO] complexes provides valuable information on the chemical properties of quinolinol derivatives (Wang, Miki, Re, & Tokiwa, 2002).
Eigenschaften
IUPAC Name |
8-chloro-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c1-11-6-8-20(9-7-11)10-14-12(2)19-16-13(17(14)21)4-3-5-15(16)18/h3-5,11H,6-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAONZKQBHTYMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5619488.png)



![4-[(2-{1-[2-(allyloxy)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5619504.png)
![7-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5619508.png)

![2,8-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5619536.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]acetamide](/img/structure/B5619544.png)

![N-({1-[(6-chloro-2H-chromen-3-yl)methyl]piperidin-3-yl}methyl)-2-furamide](/img/structure/B5619575.png)
![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl butyrate](/img/structure/B5619580.png)
![[(3aS*,9bS*)-7-methoxy-2-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5619591.png)
![N-(2,3-dihydro-1H-inden-2-yl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5619594.png)